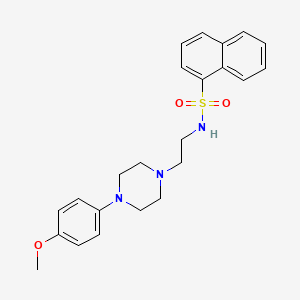

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)naphthalin-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The methoxyphenyl and naphthalene groups suggest that this compound may have unique properties that could be useful in various applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives are known to undergo reactions such as acylation, alkylation, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine group could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen

- Anwendung: Die Forschung hat das Potenzial von N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)naphthalin-1-sulfonamid-Derivaten als α1-AR-Antagonisten untersucht. Diese Verbindungen zeigen Affinität zu α1-ARs und könnten bei der Behandlung von Erkrankungen wie kardialer Hypertrophie, Bluthochdruck und benigner Prostatahyperplasie hilfreich sein .

- Anwendung: Die Verbindung kann verwendet werden, um Pyrazolylvinylketone über Aza-Michael-Additionsreaktionen zu funktionalisieren, was zu neuartigen Derivaten mit potenziellen biologischen Aktivitäten führt .

- Anwendung: Die Verbindung könnte als potenzielles Krebsvorbeugungsmittel dienen, da sie freie Radikale reduzieren oder neutralisieren kann .

- Anwendung: Die Forschung hat die Bindungsaffinität der Verbindung für den 5-HT1A-Rezeptor untersucht, was zur Medikamentenentwicklung im zentralen Nervensystem beitragen könnte .

- Anwendung: Die Verbindung kann als Baustein für die Synthese neuer Triazolderivate verwendet werden, was möglicherweise zu Verbindungen mit antimikrobiellen, antifungalen oder anticancer-Eigenschaften führt .

α1-Adrenozeptor-Antagonisten

Funktionalisierung von Pyrazolylvinylketonen

Krebsvorbeugungsmittel

5-HT1A-Rezeptor-Bindungsaffinität

Synthese neuer Triazolderivate

Neurodegenerative Krankheitsforschung

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to target alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of similar compounds, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

It is noted that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The activation or blockade of alpha1-adrenergic receptors, which are potential targets of similar compounds, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemische Analyse

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction is significant as it can potentially increase acetylcholine levels, which is a key factor in the development of Alzheimer’s disease symptoms .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking simulations and molecular dynamics have been used to study these interactions .

Temporal Effects in Laboratory Settings

Studies have suggested that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide vary with different dosages in animal models

Metabolic Pathways

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOPDNIDNIXHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)

![N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)